3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium
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Overview
Description
3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium typically involves the reaction of a 4-nitrophenyl derivative with a thiazole precursor under specific conditions. The reaction often requires a catalyst and may be carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
- 2-aminobenzothiazole
- 4-nitrophenylthiazole
- Pyrrolo[2,1-b][1,3]thiazole derivatives
Uniqueness
3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group with a fused thiazole-pyrrole ring system makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11N2O2S+ |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C12H11N2O2S/c15-14(16)10-5-3-9(4-6-10)11-8-17-12-2-1-7-13(11)12/h3-6,8H,1-2,7H2/q+1 |
InChI Key |
OXGINGVLUBZZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=[N+](C1)C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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